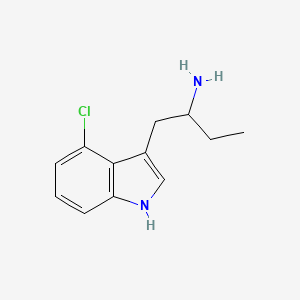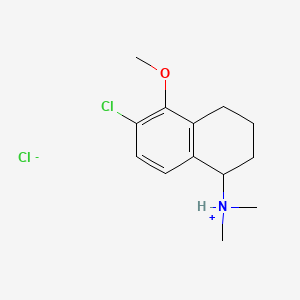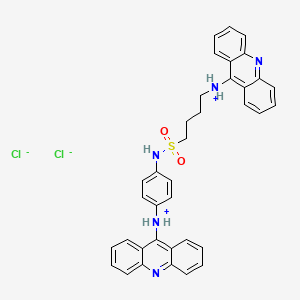
Sebacanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sebacanilide is an organic compound with the molecular formula C22H28N2O2. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields. The compound is primarily used in research and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sebacanilide can be synthesized through several methods. One common synthetic route involves the reaction of sebacic acid with aniline in the presence of a dehydrating agent. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors where sebacic acid and aniline are combined under controlled temperatures and pressures. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: Sebacanilide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed:
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Sebacanilide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polymers and other complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of high-performance materials, such as lubricants and plasticizers.
Mecanismo De Acción
The mechanism by which sebacanilide exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its structure allows it to participate in various biochemical reactions.
Comparación Con Compuestos Similares
Sebacanilide can be compared with other similar compounds, such as:
Adipanilide: Similar in structure but with a shorter carbon chain.
Suberanilide: Another related compound with different chain length and properties.
Uniqueness: this compound’s unique structure, with a longer carbon chain, provides it with distinct physical and chemical properties, making it more suitable for specific applications compared to its shorter-chain analogs.
Propiedades
Número CAS |
6833-06-3 |
|---|---|
Fórmula molecular |
C22H28N2O2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
N,N'-diphenyldecanediamide |
InChI |
InChI=1S/C22H28N2O2/c25-21(23-19-13-7-5-8-14-19)17-11-3-1-2-4-12-18-22(26)24-20-15-9-6-10-16-20/h5-10,13-16H,1-4,11-12,17-18H2,(H,23,25)(H,24,26) |
Clave InChI |
ONCDVKZXXAGMSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CCCCCCCCC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Benzyl-6-methoxy-2-[[3-(3-sulfonatopropyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium](/img/structure/B13774875.png)

![beta-Alanine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13774888.png)


![[2-methyl-1-(octan-2-ylamino)propan-2-yl] 4-aminobenzoate](/img/structure/B13774912.png)




